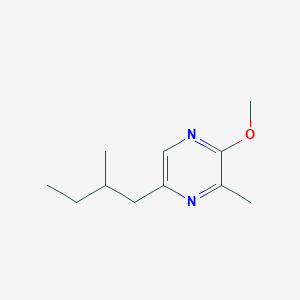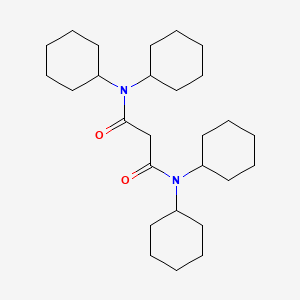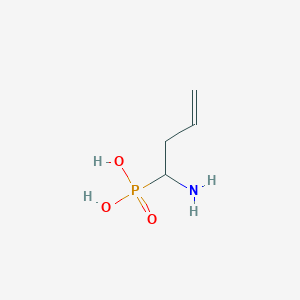
(1-Aminobut-3-en-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminobut-3-en-1-yl)phosphonic acid is a chemical compound with the molecular formula C4H10NO3P. It is characterized by the presence of an amino group attached to a butenyl chain, which is further bonded to a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminobut-3-en-1-yl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-buten-1-amine with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as water or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (1-Aminobut-3-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1-Aminobut-3-en-1-yl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1-Aminobut-3-en-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The amino and phosphonic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, receptor functions, and other cellular pathways .
Comparison with Similar Compounds
(1-Amino-3-buten-1-yl)phosphonic acid: A closely related compound with similar structural features.
Phosphonic acid derivatives: Compounds with varying substituents on the phosphonic acid group.
Uniqueness: (1-Aminobut-3-en-1-yl)phosphonic acid is unique due to its specific combination of an amino group and a butenyl chain attached to a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
79014-62-3 |
|---|---|
Molecular Formula |
C4H10NO3P |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
1-aminobut-3-enylphosphonic acid |
InChI |
InChI=1S/C4H10NO3P/c1-2-3-4(5)9(6,7)8/h2,4H,1,3,5H2,(H2,6,7,8) |
InChI Key |
JVVXWINYVPTECL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


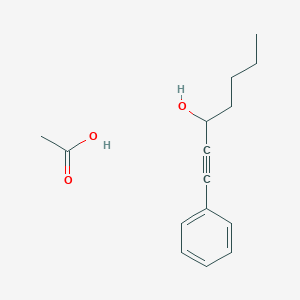
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

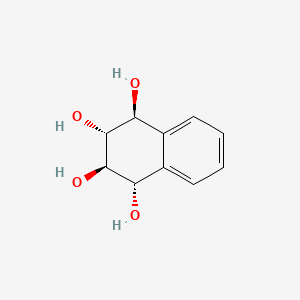
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
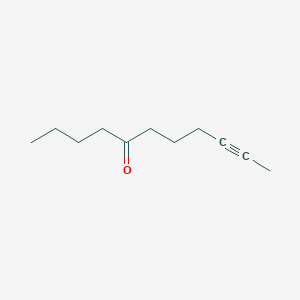
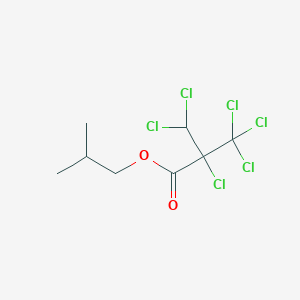
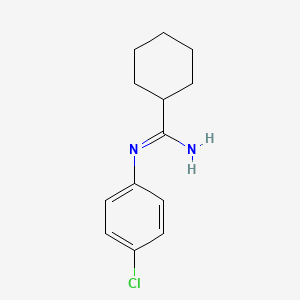
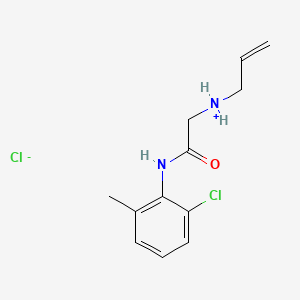
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)

